



# Application Notes and Protocols for Oral Administration of ASP2905

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Compound of Interest				
Compound Name:	ASP2905			
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These application notes provide a comprehensive overview of **ASP2905**, a potent and selective inhibitor of the KCNH3 (Kv12.2) potassium channel, for preclinical oral administration studies. The document includes key quantitative data, detailed experimental protocols, and visualizations of the compound's signaling pathway and a typical experimental workflow.

## Introduction

ASP2905, with the chemical name N-(4-fluorophenyl)-N'-phenyl-N"-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine, is a brain-penetrant small molecule that has demonstrated potential in preclinical models for treating cognitive impairments and psychiatric disorders.[1] It functions by inhibiting the KCNH3 potassium channel, which is concentrated in the forebrain and plays a crucial role in regulating neuronal excitability.[2] Inhibition of KCNH3 by ASP2905 leads to an increased efflux of dopamine and acetylcholine in the medial prefrontal cortex, neurotransmitters vital for attention and cognitive functions.[2][3]

### **Data Presentation**

The following tables summarize the key quantitative data for **ASP2905** from in vitro and in vivo preclinical studies.

Table 1: In Vitro Activity of ASP2905



Parameter	Value	Cell Line/System	Reference
IC50 (KCNH3 Inhibition)	9.0 nM	CHO cells expressing KCNH3	[1]
Binding Affinity	Minimally bound to 55 other transmembrane proteins (at ≤10 μM)	N/A	[1]
Effect on Synaptic Activity	Decreased frequency of spontaneous inhibitory postsynaptic currents (at 0.1 μM, 1 μM)	Cultured rat hippocampal neurons	[1]

Table 2: In Vivo Oral Efficacy of ASP2905 in Rodent Models



Animal Model	Species	Behavioral/ Cognitive Task	Effective Oral Dose (mg/kg)	Observed Effect	Reference
Scopolamine- induced cognitive impairment	Mouse	Spontaneous alternation behavior	0.0625	Reversal of induced disruption	[1]
MK-801- induced cognitive impairment	Mouse	Spontaneous alternation behavior	0.0625	Reversal of induced disruption	[1]
Aged-related cognitive decline	Rat	Step-through passive avoidance	0.0313, 0.0625	Amelioration of cognitive deficits	[1]
Aged-related cognitive decline	Rat	Morris water- maze	0.01	Amelioration of cognitive deficits	[1]
Latent learning	Mouse	Water-finding task	0.0313, 0.0625	Improved latent learning ability	[2][3]
ADHD model	Rat (SHR)	Multiple-trial passive avoidance	0.1, 0.3	Prolonged cumulative latency	[2][3]
Schizophreni a model (hyperlocomo tion)	Mouse	Methampheta mine/Phency clidine- induced hyperlocomot ion	Not specified	Inhibited hyperlocomot ion	[4]
Schizophreni a model (apathy)	Mouse	Forced swimming test	Not specified (chronic infusion)	Ameliorated prolonged immobility	[4]



(phencyclidin e-induced)

Table 3: Pharmacokinetic Properties of ASP2905 Following Single Oral Administration in Rats

Parameter	Value	Tissue	Reference
Cmax	0.399 ng/mL	Plasma	[1]
C <sub>max</sub>	1.77 ng/g	Brain	[1]
T <sub>max</sub>	1 hour	Plasma & Brain	[1]
t <sub>1/2</sub>	1.5 - 1.6 hours	Plasma & Brain	[1]
Brain/Plasma Ratio	2.7 - 4.9	N/A	[1]

# Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of **ASP2905** and a general experimental workflow for its oral administration in preclinical studies.



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## References

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